molecular formula C10H11N5O B6444480 6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2144700-33-2

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6444480
CAS No.: 2144700-33-2
M. Wt: 217.23 g/mol
InChI Key: CQXKLDWXNZLWJH-UHFFFAOYSA-N
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Description

“6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is a derivative of pyrimidinamine, which is a class of compounds known for their pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis . These techniques provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, one of which involved the use of trimethylamine . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a compound was described as white crystals with a melting point of 161–163 °C .

Scientific Research Applications

6-Methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been utilized as an enzyme inhibitor and as a substrate in the study of the enzymatic activity of certain enzymes. It has also been utilized in the study of the pharmacokinetics of certain drugs, as well as in the development of new drugs. Additionally, this compound has been used in the study of the structure and function of certain proteins, as well as in the study of the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine in lab experiments include its high solubility in water, its low toxicity, and its ability to act as an enzyme inhibitor and substrate. Additionally, it is relatively inexpensive and can be synthesized easily. The main limitation of this compound is its potential to interfere with certain biochemical processes, as well as its potential to affect the metabolism of certain drugs.

Future Directions

Potential future directions for 6-Methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further study of its potential to interfere with certain biochemical processes, as well as its potential to affect the metabolism of certain drugs, is needed. Finally, further research into its potential applications in the study of the structure and function of certain proteins is also needed.

Synthesis Methods

6-Methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine can be synthesized from a variety of starting materials. The most common route involves the reaction of 2-methylpyrimidine with methoxylamine hydrochloride, followed by a base-catalyzed cyclization. This reaction is typically carried out in anhydrous conditions and at a temperature of 80-90°C. Other methods of synthesis include the reaction of 2-methylpyrimidine with dimethylformamide dimethylacetal and subsequent reaction with methoxylamine hydrochloride.

Safety and Hazards

The safety and hazards associated with similar compounds are typically determined based on regulatory guidelines. For instance, one compound was associated with hazard statements H315-H319-H335 .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

Cellular Effects

Other pyrimidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

6-methoxy-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-10-5-8(14-7-15-10)13-6-9-11-3-2-4-12-9/h2-5,7H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXKLDWXNZLWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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